molecular formula C21H18ClN3OS B2944741 1-(4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one CAS No. 1428349-02-3

1-(4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one

Cat. No. B2944741
CAS RN: 1428349-02-3
M. Wt: 395.91
InChI Key: WEVOUAZDXKBUPK-UHFFFAOYSA-N
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Description

The compound “1-(4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C21H18ClN3OS. It contains a pyridazin-3(2H)-one and a pyrrolidine ring, which are known to have diverse pharmacological activities .


Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives, like the one in this compound, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyrrolidine ring in the compound can be constructed from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3(2H)-one ring and a pyrrolidine ring. The pyridazin-3(2H)-one ring is a versatile pharmacophore that can be easily functionalized at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Molecular Docking Applications

Synthesis, Molecular Docking, and Biological Screening

A study highlighted the synthesis of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds underwent molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential applications in drug design and discovery (Flefel et al., 2018).

Antimicrobial and Antioxidant Properties

Novel Pyridine Carbonitrile Derivatives

Research into the synthesis and reactions of pyridine carbonitrile derivatives unveiled compounds with promising antimicrobial and antioxidant properties. This study emphasizes the potential of such derivatives in developing new therapeutic agents (H et al., 2015).

Anticancer and Antimicrobial Agents

Pyridine-Pyrazole Hybrid Derivatives

A synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated anticancer and antimicrobial potential. The study's findings highlight the importance of structural features in the biological activity of these compounds (Katariya et al., 2021).

Antimycobacterial Activity

Diphenylpyrrole Derivatives

Investigation into 1,5-diphenylpyrrole derivatives revealed their significant antimycobacterial activity. This study suggests the utility of structural modifications to enhance the activity of such compounds against Mycobacterium tuberculosis (Biava et al., 2008).

Herbicide Action

Pyridazinone Herbicides

Research on substituted pyridazinone compounds demonstrated their ability to inhibit photosynthesis in plants, suggesting a potential application as herbicides. This study provides insights into the mechanisms underlying the phytotoxicity of such compounds (Hilton et al., 1969).

Future Directions

The future directions for this compound could involve further studies to explore its diverse pharmacological activities and potential therapeutic benefits . Additionally, further modifications could be made to investigate how the chiral moiety influences kinase inhibition .

properties

IUPAC Name

1-[4-[[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c22-18-5-2-1-4-17(18)19-11-12-20(24-23-19)27-14-15-7-9-16(10-8-15)25-13-3-6-21(25)26/h1-2,4-5,7-12H,3,6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVOUAZDXKBUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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